2-[(Hydrazinylmethylidene)amino]-4,5-dihydro-1,3-thiazole-4-carboxylic acid
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Overview
Description
2-[(Hydrazinylmethylidene)amino]-4,5-dihydro-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that contains a thiazole ring. Thiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 2-[(Hydrazinylmethylidene)amino]-4,5-dihydro-1,3-thiazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of thiosemicarbazide with α-haloketones under acidic conditions to form the thiazole ring . The reaction conditions typically include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield of the desired product .
Chemical Reactions Analysis
2-[(Hydrazinylmethylidene)amino]-4,5-dihydro-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
2-[(Hydrazinylmethylidene)amino]-4,5-dihydro-1,3-thiazole-4-carboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[(Hydrazinylmethylidene)amino]-4,5-dihydro-1,3-thiazole-4-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity . It can also interact with cellular receptors, leading to changes in cellular signaling pathways and affecting cellular functions . The specific molecular targets and pathways involved depend on the particular biological activity being studied.
Comparison with Similar Compounds
2-[(Hydrazinylmethylidene)amino]-4,5-dihydro-1,3-thiazole-4-carboxylic acid can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug used to treat bacterial infections.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Abafungin: An antifungal drug used to treat fungal infections.
The uniqueness of this compound lies in its specific structure, which allows it to interact with a wide range of molecular targets and exhibit diverse biological activities .
Properties
CAS No. |
37168-70-0 |
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Molecular Formula |
C5H8N4O2S |
Molecular Weight |
188.21 g/mol |
IUPAC Name |
2-(hydrazinylmethylideneamino)-4,5-dihydro-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C5H8N4O2S/c6-8-2-7-5-9-3(1-12-5)4(10)11/h2-3H,1,6H2,(H,10,11)(H,7,8,9) |
InChI Key |
SKFMHVRVWAHCIT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N=C(S1)N=CNN)C(=O)O |
Origin of Product |
United States |
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